3-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one
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Overview
Description
3-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is usually carried out under reflux in methanol, providing good yields.
Industrial Production Methods
Industrial production of indole derivatives can involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Can yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Used in the synthesis of dyes, pigments, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
3-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Biological Activity
3-Amino-1-(5-(methoxymethyl)indolin-1-yl)propan-1-one is a compound belonging to the class of indole derivatives, notable for its diverse biological activities. This article delves into its biological activity, including its potential antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The unique structural characteristics of this compound contribute to its interactions with various molecular targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O2, with a molecular weight of 234.29 g/mol. The compound features an indoline structure with a methoxymethyl group at the 5-position and an amino group at the 3-position of the propanone moiety. This specific substitution pattern on the indole ring enhances its reactivity and biological activity.
Structural Features
Structural Feature | Description |
---|---|
Indoline Core | Central structure contributing to biological activity |
Methoxymethyl Group | Enhances solubility and receptor interaction |
Amino Group | Potential for hydrogen bonding with target proteins |
Antiviral Activity
Research indicates that this compound exhibits antiviral properties, particularly against certain viral strains. Its mechanism may involve the inhibition of viral replication by interfering with viral enzymes or receptors essential for infection.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. It demonstrates significant antibacterial activity, often surpassing conventional antibiotics like ampicillin and streptomycin.
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of various compounds similar to this compound, revealing that certain derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 37.9 to 113.8 µM against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
The proposed mechanism of action for this compound involves:
- Binding Affinity : The indole moiety allows interaction with multiple receptors.
- Enzyme Inhibition : Potential inhibition of enzymes crucial in various diseases.
Research Findings
Several studies have highlighted the biological activities associated with this compound:
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-amino-1-[5-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one |
InChI |
InChI=1S/C13H18N2O2/c1-17-9-10-2-3-12-11(8-10)5-7-15(12)13(16)4-6-14/h2-3,8H,4-7,9,14H2,1H3 |
InChI Key |
IUJKRIDAPDJIPA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C=C1)N(CC2)C(=O)CCN |
Origin of Product |
United States |
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